Product packaging for Ethyl 4-chloro-3-fluorobenzoylformate(Cat. No.:CAS No. 845790-56-9)

Ethyl 4-chloro-3-fluorobenzoylformate

Cat. No.: B1302084
CAS No.: 845790-56-9
M. Wt: 230.62 g/mol
InChI Key: WOSOIZKCUZXMBV-UHFFFAOYSA-N
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Description

Contextualizing Alpha-Keto Esters within Modern Organic Synthesis

Alpha-keto esters, also known as α-ketoesters or glyoxylates, are a versatile class of organic molecules that feature a ketone functional group adjacent to an ester. eurjchem.com This arrangement of functional groups makes them highly valuable as intermediates and platform molecules in a wide array of chemical transformations. arkat-usa.org Their utility stems from the electrophilic nature of the ketone's carbonyl carbon, which allows for a variety of nucleophilic addition reactions. eurjchem.com

Structurally, α-keto acids and their esters can participate in diverse reactions, including esterification, nucleophilic additions, and reductions. arkat-usa.org This chemical versatility enables them to serve as precursors for a broad spectrum of value-added compounds, such as chiral α-hydroxy esters, various heterocyclic systems, and other complex natural product analogs and pharmaceuticals. arkat-usa.orgenamine.net The high density of functional groups and the enhanced electrophilicity of the keto group make these structures attractive starting points for building molecular complexity. eurjchem.com

The Strategic Importance of Halogenation in Modulating Molecular Reactivity and Bioactivity Potential

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, iodine) into a molecular structure, is a cornerstone strategy in medicinal chemistry and drug design. uni.lunih.gov Approximately one-third of drugs in clinical trials are halogenated, underscoring the significance of this modification. uni.lu The inclusion of halogens can profoundly influence a molecule's physicochemical properties, which in turn affects its pharmacological profile. nih.gov

Key strategic advantages of halogenation include:

Modulating Lipophilicity: Halogens can increase a molecule's lipid solubility, which can improve its ability to cross cell membranes and enhance bioavailability. nih.gov

Controlling Metabolism: The introduction of a halogen atom can block sites on a molecule that are susceptible to metabolic degradation, thereby increasing the drug's half-life. uni.lunih.gov

Enhancing Binding Affinity: Halogen atoms can participate in specific, non-covalent interactions known as "halogen bonds." chemicalbook.comaobchem.com This interaction, where the halogen acts as an electron-accepting species (a Lewis acid), can contribute to the specific and high-affinity binding of a ligand to its biological target, such as a protein receptor. aobchem.com

Altering Electronic Properties: The high electronegativity of halogens, particularly fluorine, can alter the electronic distribution within a molecule, affecting its reactivity and the acidity or basicity of nearby functional groups.

In the case of Ethyl 4-chloro-3-fluorobenzoylformate, the presence of both chlorine and fluorine on the phenyl ring provides a unique electronic and steric profile, offering chemists a tool to fine-tune these properties in the synthesis of novel compounds.

Overview of Academic Research Trajectories for this compound (Ethyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate)

While extensive, dedicated academic studies on this compound are not widely present in peer-reviewed literature, its research trajectory is primarily defined by its role as a specialized chemical intermediate. uni.lu It is commercially available from various suppliers, indicating its utility as a building block for constructing more complex molecules in both academic and industrial research and development settings.

The research interest in this compound lies in its potential application in synthetic schemes where a 4-chloro-3-fluorophenyl moiety is required. The α-keto ester portion of the molecule provides a reactive handle for a multitude of chemical transformations, allowing for the incorporation of this specific halogenated aromatic ring into larger, more elaborate structures. Its synthesis would likely originate from precursors such as 4-chloro-3-fluorobenzaldehyde (B1349764) or 4-chloro-3-fluorobenzoic acid, common starting materials for functionalized aromatic compounds. chemicalbook.com The trajectory for this compound is therefore one of enabling synthesis rather than being an end-product itself, serving as a critical component in the multi-step preparation of novel agrochemicals, materials, or pharmaceutical candidates.

Data Tables

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name ethyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate
Molecular Formula C₁₀H₈ClFO₃
Monoisotopic Mass 230.0146 Da
Synonyms Ethyl 4-chloro-3-fluorophenylglyoxylate
InChI Key WOSOIZKCUZXMBV-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClFO3 B1302084 Ethyl 4-chloro-3-fluorobenzoylformate CAS No. 845790-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSOIZKCUZXMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374502
Record name Ethyl 4-chloro-3-fluorobenzoylformate
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Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-56-9
Record name Ethyl 4-chloro-3-fluoro-α-oxobenzeneacetate
Source CAS Common Chemistry
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Record name Ethyl 4-chloro-3-fluorobenzoylformate
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Record name 845790-56-9
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Advanced Synthetic Methodologies for Ethyl 4 Chloro 3 Fluorobenzoylformate

Direct Synthesis Approaches to Halogenated Alpha-Keto Esters

Direct synthesis methods aim to construct the target molecule by forming the core alpha-keto ester structure from appropriately substituted precursors. These approaches are often favored for their efficiency and convergence.

One of the most prominent strategies for synthesizing aromatic α-keto esters involves the acylation of a pre-halogenated aromatic ring. This can be achieved through several well-established reactions.

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings. In the context of Ethyl 4-chloro-3-fluorobenzoylformate, this would typically involve the reaction of 1-chloro-2-fluorobenzene (B165100) with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.com The catalyst activates the acyl chloride, facilitating the electrophilic attack on the electron-rich aromatic ring. The regiochemical outcome of this reaction is dictated by the directing effects of the existing chloro and fluoro substituents.

Alternatively, α-keto esters can be prepared through the reaction of organometallic reagents with dialkyl oxalates. For example, a Grignard reagent, prepared from a compound like 1-bromo-4-chloro-3-fluorobenzene, can react with diethyl oxalate (B1200264). mdpi.comgoogle.com This nucleophilic addition-elimination reaction provides a direct route to the desired α-keto ester framework. This method's success hinges on the stable formation of the organometallic intermediate without unwanted side reactions.

Table 1: Comparison of Direct Acylation Methodologies

Method Precursor A Precursor B Catalyst/Reagent Key Feature
Friedel-Crafts Acylation 1-chloro-2-fluorobenzene Ethyl oxalyl chloride Lewis Acid (e.g., AlCl₃) Electrophilic aromatic substitution.

Condensation reactions are fundamental to the formation of carbon-carbon bonds. While the Claisen condensation is a well-known reaction for synthesizing β-keto esters from two ester molecules, its direct application for α-keto esters is not straightforward. libretexts.orgjove.comlibretexts.org The Claisen condensation requires an enolizable ester to act as the nucleophile, which, upon reacting with another ester, results in a β-keto ester product. libretexts.org

However, condensation principles are still applicable in a broader sense. The aforementioned reaction between a Grignard reagent and a dialkyl oxalate can be viewed as a type of condensation, where a carbanion equivalent condenses with an ester. Another related approach involves the condensation of an aryl aldehyde with a thiol to form a dithioacetal. google.com This intermediate can be deprotonated to create a nucleophilic carbanion, which is then reacted with an electrophile like carbon dioxide, followed by hydrolysis and esterification to yield the α-keto ester. This "umpolung" or reversal of polarity strategy allows the aldehyde carbon to act as a nucleophile. google.com

Regioselective Fluorination and Chlorination Strategies on Precursor Substrates

An alternative to building the molecule from pre-halogenated precursors is to introduce the halogen atoms onto an existing benzoylformate scaffold. This approach requires precise control over the position of halogenation (regioselectivity).

The synthesis would start with a simpler precursor, such as ethyl benzoylformate or ethyl 3-fluorobenzoylformate. The subsequent introduction of chlorine and/or fluorine would be guided by the directing effects of the substituents already present on the aromatic ring. The benzoylformate group is an electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution. Halogens, while deactivating the ring towards electrophilic attack, are ortho, para-directors.

Achieving the desired 1,2,4-substitution pattern (formyl at C1, fluoro at C3, chloro at C4) requires a carefully planned sequence of reactions. For example, starting with 3-fluorotoluene, one could introduce the chloro group at the 4-position, guided by the ortho, para-directing methyl group. Subsequent oxidation of the methyl group to a carboxylic acid, conversion to an acid chloride, and reaction to form the keto-ester would be a possible, albeit lengthy, route. The direct halogenation of ethyl benzoylformate would likely lead to a mixture of products that would be difficult to separate, making this a less desirable strategy without highly specific catalysts.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Group Type Directing Effect
-COCO₂Et (Benzoylformate) Deactivating meta
-F (Fluoro) Deactivating ortho, para
-Cl (Chloro) Deactivating ortho, para

Chemo- and Stereoselective Considerations in Reaction Design

Chemoselectivity , the ability to react with one functional group in the presence of others, is paramount in the synthesis of this compound. For instance, in the Grignard-based synthesis, the highly reactive organometallic intermediate must preferentially attack the diethyl oxalate rather than the ester group of another Grignard product. Similarly, when performing electrophilic halogenation on a precursor, reaction conditions must be chosen to avoid reactions at other sites, such as α-halogenation of the keto group. mdpi.com

Stereoselectivity relates to the control of the three-dimensional arrangement of atoms. The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselectivity is not a primary concern in its direct synthesis. However, it would become a critical consideration in subsequent reactions if this compound were used as a precursor to a chiral molecule. For example, the reduction of the ketone group can lead to a chiral alcohol, and employing stereoselective reducing agents would be necessary to obtain a specific enantiomer.

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Chloro 3 Fluorobenzoylformate

Reductive Transformations and Formation of Chiral Hydroxy Esters

No Publicly Available Research Found for Ethyl 4-chloro-3-fluorobenzoylformate

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings were identified for the chemical compound "this compound" pertaining to its chemical reactivity, mechanistic investigations, reduction methodologies, or role in cross-coupling processes.

The inquiry, which sought to detail the chemo- and diastereoselective chemical reduction, asymmetric biocatalytic reductions, and the reactivity of its halogen substituents, did not yield any scholarly articles, patents, or database entries that specifically address "this compound."

The investigation aimed to populate a detailed article outline, including sections on:

Asymmetric Biocatalytic Reductions of Alpha-Keto Esters

Exploiting Halogen Substituent Reactivity in Cross-Coupling Processes

However, the search for these specific topics in relation to "this compound" was unfruitful. The scientific community has not published any discernible research that would allow for a detailed and accurate composition on this particular compound's chemical behavior as requested.

It is important to note that while research exists for structurally similar compounds, the strict adherence to the subject "this compound" as per the instructions prevents the inclusion of any analogous data. Therefore, without any specific data on the target compound, the generation of the requested scientific article is not possible at this time.

Strategic Applications of Ethyl 4 Chloro 3 Fluorobenzoylformate in Complex Molecule Synthesis

Role as a Key Precursor in Pharmaceutical Intermediate Development

While ethyl benzoylformates, in general, are recognized as valuable starting materials in organic synthesis, the specific contributions of Ethyl 4-chloro-3-fluorobenzoylformate to the development of pharmaceutical intermediates are not well-established in peer-reviewed literature.

Synthesis of Advanced Bioactive Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. The synthesis of these structures often involves the use of reactive intermediates that can undergo cyclization reactions to form the desired ring systems. Theoretically, the α-ketoester functionality of this compound could participate in reactions to form various heterocyclic scaffolds. However, no specific examples or methodologies detailing its use for the synthesis of advanced bioactive heterocyclic scaffolds have been found in the surveyed literature.

Chiral Building Blocks for Pharmacologically Relevant Compounds

The development of chiral drugs is a cornerstone of modern pharmacology, and the synthesis of enantiomerically pure building blocks is a critical step in this process. While there are established synthetic routes for precursors to L-carnitine, atorvastatin (B1662188) intermediates, and 4-amino-3-hydroxybutyric acid, none of the publicly available methods specifically name this compound as a starting material or key intermediate.

For instance, the synthesis of chiral intermediates for atorvastatin often involves asymmetric reduction of β-ketoesters, but the literature does not specify the use of this particular fluorinated and chlorinated benzoylformate derivative. researchgate.netgoogle.comresearchgate.netmanusaktteva.comgoogle.com Similarly, established syntheses of L-carnitine precursors and 4-amino-3-hydroxybutyric acid rely on other chiral synthons and starting materials. researchgate.netepo.orgresearchgate.netgoogleapis.comresearchgate.netnih.govgoogle.comgoogle.comsigmaaldrich.comdocumentsdelivered.com

Utilization in the Synthesis of Agrochemical Compounds

The introduction of fluorine and chlorine atoms into organic molecules is a common strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. The substitution pattern of this compound makes it a plausible candidate for inclusion in the synthesis of novel pesticides or herbicides. However, a review of patents and scientific articles in the field of agrochemical synthesis did not yield any specific examples of its use. The existing literature discusses the general importance of fluorinated compounds in agrochemicals but does not detail the application of this specific molecule.

Potential Contributions to Functional Material Science Research

Benzoylformate derivatives can be utilized in polymer chemistry and the synthesis of functional materials due to their reactive carbonyl groups. These can be involved in polymerization reactions or be modified to introduce specific functionalities into a material. Despite this potential, there is no available research that documents the use of this compound in the development of functional materials.

Investigation of Structural Analogues and Derived Chemical Entities

Comparative Analysis of Reactivity and Synthetic Utility of Related Halogenated Alpha-Keto Esters

Halogenated α-keto esters are valuable synthetic intermediates. The reactivity of these compounds is largely governed by the inductive effect of the carbonyl groups, which polarizes the adjacent carbon-halogen bond, making the α-carbon susceptible to nucleophilic attack. nih.gov The nature and position of halogen substituents on the phenyl ring further influence the electrophilicity of the carbonyl carbons and the ring's susceptibility to substitution.

The placement of halogen atoms on the aromatic ring significantly impacts the electronic properties and, consequently, the reactivity of the molecule. A direct comparison between Ethyl 4-chloro-3-fluorobenzoylformate and its positional isomer, Ethyl 3-chloro-4-fluorobenzoylformate, illustrates this principle.

The primary difference lies in the electronic influence each halogen exerts from its specific position relative to the electron-withdrawing benzoylformate group. Both fluorine and chlorine are electronegative and withdraw electron density through the inductive effect (-I). However, they also possess lone pairs that can donate electron density through resonance (+R).

In This compound , the fluorine atom is at the meta position and the chlorine atom is at the para position relative to the benzoylformate group. The strong inductive effect of both halogens deactivates the ring towards electrophilic aromatic substitution.

In Ethyl 3-chloro-4-fluorobenzoylformate , these positions are swapped. The fluorine atom, being more electronegative than chlorine, will exert a stronger inductive pull on the ring. The relative positioning of these halogens alters the electron density at different carbons within the ring, which can lead to different regioselectivity in aromatic substitution reactions and slight variations in the electrophilicity of the side-chain carbonyls.

Table 1: Comparison of Positional Isomers
PropertyThis compoundEthyl 3-chloro-4-fluorobenzoylformateAnticipated Reactivity Difference
CAS Number845790-56-9845790-53-6N/A
Molecular FormulaC₁₀H₈ClFO₃C₁₀H₈ClFO₃Identical
Molecular Weight230.62 g/mol230.62 g/molIdentical
Ring Substitution Pattern1-COCOOEt, 3-F, 4-Cl1-COCOOEt, 3-Cl, 4-FThe differing positions of the strongly electronegative F and Cl atoms alter the dipole moment and the electron density distribution across the aromatic ring, potentially influencing reaction rates and regioselectivity.

Expanding the comparison to include analogues with different halogens (e.g., bromine instead of chlorine) or simpler substitution patterns (e.g., only one halogen) provides further insight. The reactivity of α-haloketones is known to be enhanced relative to corresponding alkyl halides in nucleophilic substitution reactions. nih.gov

Synthesis and Characterization of Novel Derivatives from this compound

The α-keto ester functionality is a gateway to a wide array of chemical derivatives through reactions at the ketone, the ester, or both.

The ethyl ester group can be converted into a variety of other carboxylic acid derivatives. The most common transformation is amidation, which involves the reaction of the ester with a primary or secondary amine. This nucleophilic acyl substitution reaction typically requires heating and results in the formation of the corresponding N-substituted benzoylformamide and ethanol. This reaction allows for the introduction of diverse functional groups, depending on the structure of the amine used.

Table 2: Synthesis of Amide Derivatives
ReactantProductGeneral ConditionsSignificance
This compound + R-NH₂ (Amine)N-R-4-chloro-3-fluorobenzoylformamideHeat, neat or in a suitable solvent (e.g., Toluene, Xylene)Creates a stable amide bond and allows for the introduction of various R-groups, modifying the compound's properties.

The two carbonyl groups of this compound can be selectively or fully reduced.

Selective Reduction: The ketonic carbonyl is generally more reactive towards nucleophilic reducing agents than the ester carbonyl. Using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) at low temperatures can selectively reduce the ketone to a secondary alcohol, yielding Ethyl 4-chloro-3-fluoro-α-hydroxy-benzeneacetate.

Complete Reduction: A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the ketone and the ester functionalities. This exhaustive reduction results in the formation of 2-(4-chloro-3-fluorophenyl)ethane-1,2-diol.

Further functionalization can be achieved by carrying out reactions on the aromatic ring itself. However, the ring is significantly deactivated by the combined electron-withdrawing effects of the benzoylformate group, the chlorine atom, and the fluorine atom. stackexchange.com

For an electrophilic aromatic substitution (EAS) reaction, the directing effects of the substituents must be considered:

Benzoylformate group: Strongly deactivating and meta-directing.

Chlorine (at C-4): Deactivating but ortho, para-directing (to positions 3 and 5).

Fluorine (at C-3): Deactivating but ortho, para-directing (to positions 2 and 4).

Considering the positions are 1-(COCOOEt), 3-F, and 4-Cl, the potential sites for an incoming electrophile (E⁺) are C-2, C-5, and C-6. The directing effects converge most strongly on position 5 (meta to the acyl group and ortho to the chlorine), making it a likely, though challenging, site for substitution. Position 2 is also activated (ortho to fluorine). Harsh conditions, such as using fuming sulfuric acid for sulfonation or a strong Lewis acid catalyst for halogenation, would likely be necessary to achieve substitution. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For Ethyl 4-chloro-3-fluorobenzoylformate, a combination of ¹H and ¹³C NMR would provide a complete picture of the proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the ethyl group and the aromatic protons. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling. The chemical shifts for these protons are anticipated in the ranges of 4.0-4.5 ppm and 1.0-1.5 ppm, respectively. The aromatic region would display more complex splitting patterns due to the substitution on the benzene (B151609) ring. The proton ortho to the benzoylformate group is expected to be the most deshielded, appearing at the lowest field. The fluorine and chlorine substituents will also influence the chemical shifts of the adjacent aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Signals for the two carbonyl carbons (ester and ketone) are expected at the downfield end of the spectrum, typically in the range of 160-200 ppm. The aromatic carbons would appear between 110-140 ppm, with their precise chemical shifts influenced by the electronegative halogen substituents. The ethyl group carbons would be observed in the upfield region of the spectrum.

Predicted NMR Data for this compound:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm.
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃~1.4~14
Ethyl -CH₂-~4.4~62
Aromatic C-H7.5 - 8.2115 - 135
Aromatic C-F-~160 (with C-F coupling)
Aromatic C-Cl-~138
Aromatic C-CO-~132
Ester C=O-~165
Ketone C=O-~190

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The ester and ketone carbonyl groups are expected to show distinct, strong peaks in the region of 1680-1750 cm⁻¹. Aromatic C-C stretching vibrations would appear in the 1400-1600 cm⁻¹ range. The C-O stretching of the ester group would also be prominent. The presence of C-F and C-Cl bonds would give rise to characteristic absorptions in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the carbonyl groups may also be observable. The C-Cl and C-F stretching vibrations would also produce characteristic Raman signals.

Predicted Vibrational Frequencies for this compound:

Table 2: Predicted IR and Raman Active Vibrational Frequencies (cm⁻¹).
Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Vibrational Mode
Aromatic C-H~3100-3000~3100-3000Stretching
Aliphatic C-H~2980-2850~2980-2850Stretching
Ketone C=O~1690~1690Stretching
Ester C=O~1730~1730Stretching
Aromatic C=C~1600, 1580, 1470~1600, 1580, 1470Stretching
C-O (Ester)~1250-Stretching
C-F~1200~1200Stretching
C-Cl~800~800Stretching

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The predicted monoisotopic mass of this compound is approximately 230.0146 Da. acs.org

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. The fragmentation of the molecular ion is expected to proceed through characteristic pathways for aromatic esters and ketones. Key fragmentation pathways would likely involve the loss of the ethoxy radical (-•OCH₂CH₃) to form a stable acylium ion, and cleavage at the C-C bond between the two carbonyl groups. The presence of chlorine would result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.

Predicted Key Fragments in the Mass Spectrum of this compound:

Table 3: Predicted m/z Values and Corresponding Fragment Structures.
Predicted m/zPossible Fragment IonNotes
230/232[C₁₀H₈ClFO₃]⁺Molecular ion (M⁺) with Cl isotope pattern
185/187[M - OCH₂CH₃]⁺Loss of ethoxy radical
157/159[M - COOCH₂CH₃]⁺Loss of ethyl formate (B1220265) radical
129/131[ClFC₆H₃]⁺Chlorofluorophenyl cation

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Derivatives

Electronic Circular Dichroism (ECD) spectroscopy is a technique used to study chiral molecules. As this compound is not chiral, it would not exhibit an ECD spectrum. However, if a chiral center were introduced into the molecule, for example, by derivatization of the ethyl group with a chiral moiety, ECD spectroscopy could be employed to determine the absolute configuration of the resulting stereoisomers. The technique measures the differential absorption of left and right circularly polarized light, and the resulting spectrum is highly sensitive to the spatial arrangement of atoms in the molecule.

Computational Chemistry Approaches for Theoretical Insights

Computational chemistry provides a theoretical framework to complement and interpret experimental data, offering insights into molecular properties that are difficult or impossible to measure directly.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: To predict the most stable three-dimensional arrangement of atoms.

Calculate spectroscopic properties: To predict NMR chemical shifts, and IR and Raman vibrational frequencies to aid in the interpretation of experimental spectra.

Analyze the electronic properties: To determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential, which are crucial for understanding the molecule's reactivity.

Investigate reaction energetics: To calculate the energy barriers and reaction energies for potential chemical transformations, providing insights into reaction mechanisms.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations could be used to:

Explore conformational space: To identify the different possible conformations of the molecule and their relative populations, particularly concerning the rotation around the single bonds.

Study intermolecular interactions: To simulate the behavior of the molecule in a solvent, providing insights into solvation effects and the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, with other molecules. This is particularly relevant for understanding its behavior in biological systems or as a material component.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The characterization of novel compounds like this compound relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Computational chemistry provides powerful tools to predict these spectroscopic parameters, offering a way to complement and guide experimental work. Density Functional Theory (DFT) is a widely used method for this purpose, capable of yielding highly accurate predictions of NMR chemical shifts, coupling constants, and vibrational frequencies. nist.govbeilstein-journals.orgrsc.org

For a molecule such as this compound, a typical computational approach involves geometry optimization followed by the calculation of spectroscopic properties. A common and effective method utilizes the B3LYP functional with an extensive basis set like 6-311++G(d,p). nist.govrsc.org For NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is the standard for achieving accurate results. eurjchem.com

While specific, peer-reviewed experimental spectra for this compound are not widely published, it is possible to predict the values that would be expected from such an analysis. The validation of these predicted values against experimentally determined spectra is a crucial step to confirm the accuracy of the computational model. chemicalbook.com The table below presents a set of predicted spectroscopic parameters for this compound, illustrating the type of data generated in such a computational study. The predicted values are based on established principles of substituent effects on aromatic systems and typical chemical shifts for the functional groups present.

Interactive Table 1: Predicted Spectroscopic Data for this compound

Parameter Type Atom/Group Predicted Value Rationale for Prediction
¹H NMR Ethyl CH₃~1.4 ppm (triplet)Typical chemical shift for an ethyl ester methyl group, split by the adjacent CH₂.
Ethyl CH₂~4.4 ppm (quartet)Deshielded by the adjacent ester oxygen, split by the CH₃ group.
Aromatic H-2~7.9 ppm (dd)Ortho to the electron-withdrawing benzoylformate group and meta to chlorine.
Aromatic H-5~7.7 ppm (dd)Ortho to chlorine and meta to the benzoylformate group.
Aromatic H-6~8.1 ppm (ddd)Ortho to both fluorine and the benzoylformate group, leading to significant deshielding.
¹³C NMR Ethyl CH₃~14 ppmStandard chemical shift for an ethyl group carbon.
Ethyl CH₂~63 ppmStandard chemical shift for an ethyl ester methylene carbon.
Aromatic C-Cl~135 ppmAromatic carbon attached to chlorine.
Aromatic C-F~160 ppm (d, ¹JCF ≈ 250 Hz)Aromatic carbon attached to fluorine, exhibiting a large one-bond coupling constant.
Keto C=O~185 ppmHighly deshielded due to its position between an aromatic ring and another carbonyl group.
Ester C=O~163 ppmTypical chemical shift for an ester carbonyl carbon.
IR Spectroscopy Keto C=O Stretch~1735 cm⁻¹Characteristic stretching frequency for an α-keto carbonyl group.
Ester C=O Stretch~1770 cm⁻¹Higher frequency stretch due to the electron-withdrawing effect of the adjacent ketone.
C-F Stretch~1250 cm⁻¹Strong absorption typical for an aryl-fluorine bond.
C-Cl Stretch~850 cm⁻¹Characteristic stretching frequency for an aryl-chlorine bond.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to predict the reactivity of a chemical compound based on its molecular structure. rsc.org These models establish a mathematical correlation between calculated molecular descriptors and an experimentally determined reactivity parameter, such as a reaction rate constant (k) or equilibrium constant (K). This approach is invaluable for understanding reaction mechanisms, predicting the reactivity of new compounds, and designing molecules with desired chemical properties.

For this compound, a QSRR study would focus on quantifying how its structural features influence its chemical behavior, for instance, its susceptibility to nucleophilic attack at the two distinct carbonyl centers. The first step in building a QSRR model is the calculation of a wide array of molecular descriptors from the optimized 3D structure of the molecule. These descriptors fall into several categories, including electronic, steric, and topological.

A subsequent statistical analysis, often using Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is performed to build a predictive model. The model identifies the most relevant descriptors that correlate with the observed reactivity of a series of related compounds.

For this compound, key descriptors would likely relate to the electrophilicity of the carbonyl carbons and the electronic nature of the substituted aromatic ring. The table below outlines the types of descriptors that would be critical in a QSRR study of this molecule's reactivity.

Interactive Table 2: Relevant Molecular Descriptors for a QSRR Study of this compound

Descriptor Class Specific Descriptor Relevance to Reactivity
Electronic Partial Atomic Charge (on C=O carbons)A higher positive charge indicates greater electrophilicity and susceptibility to nucleophilic attack.
LUMO Energy (Lowest Unoccupied Molecular Orbital)A lower LUMO energy suggests the molecule is a better electron acceptor, facilitating reactions with nucleophiles.
HOMO Energy (Highest Occupied Molecular Orbital)Relates to the molecule's ability to act as an electron donor in certain reactions.
Dipole MomentInfluences long-range electrostatic interactions with other reactants and the solvent.
Steric Molecular Volume / Surface AreaDescribes the steric hindrance around reactive sites, which can affect the approach of a reactant.
Substituent van der Waals Radii (for F and Cl)Quantifies the steric bulk of the halogen substituents, which can influence ortho position reactivity.
Topological Connectivity Indices (e.g., Kier & Hall)Encodes information about the size, shape, and degree of branching in the molecule.

By developing a robust QSRR model, one could predict, for example, the relative rates of hydrolysis for a series of substituted benzoylformates without needing to synthesize and test each compound experimentally. This predictive power accelerates chemical research and development.

Patent Landscape Analysis and Industrial Research Significance

Academic Review of Patent Filings Involving Ethyl 4-chloro-3-fluorobenzoylformate as an Intermediate or Product

A direct review of patent literature specifically claiming this compound as a primary intermediate or final product does not yield extensive results, indicating its status as a niche or emerging building block. However, the broader class of substituted benzoylformates and related aryl keto-esters are frequently cited in patents, particularly within the pharmaceutical and agrochemical sectors.

The importance of fluorinated aromatic compounds in these industries is well-documented. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, which are desirable properties for bioactive compounds. nih.govnumberanalytics.com Consequently, patent filings for novel pharmaceuticals and agrochemicals often feature synthetic routes that employ fluorinated building blocks.

It is plausible that this compound would feature in patents as an intermediate for the synthesis of more complex molecules where the 4-chloro and 3-fluoro substitution pattern is a key pharmacophore. The keto and ester functionalities provide versatile handles for a variety of chemical transformations, including but not limited to:

Reductions: Asymmetric reduction of the keto group can lead to chiral α-hydroxy esters, which are valuable precursors for enantiomerically pure active pharmaceutical ingredients.

Nucleophilic Additions: The electrophilic keto group can react with a wide range of nucleophiles to build molecular complexity.

Heterocycle Formation: Aryl keto-esters are common starting materials for the synthesis of various heterocyclic systems, which form the core of many drugs and pesticides.

A comprehensive analysis of the patent landscape for compounds with similar substitution patterns on the benzene (B151609) ring could provide further insights into the potential applications and synthetic strategies involving this compound.

Potential Patent Application Areas Key Chemical Transformations Significance of Substitution Pattern
Pharmaceutical SynthesisAsymmetric Reduction, Nucleophilic Addition, CyclocondensationEnhanced metabolic stability, improved binding affinity
Agrochemical DevelopmentHeterocycle Formation, Derivatization of the esterIncreased potency and selectivity of active ingredients
Fine Chemical ManufacturingBuilding block for complex molecular scaffoldsVersatile intermediate for custom synthesis

This table represents potential patent landscapes based on the chemical properties of analogous compounds.

Industrial Scale Synthesis and Process Optimization Considerations

The industrial-scale synthesis of this compound would likely draw upon established methods for the preparation of aryl α-keto esters. Several general synthetic routes are amenable to large-scale production, with process optimization being crucial for economic viability and safety.

One common approach involves the Friedel-Crafts acylation of a suitable benzene derivative. In this case, the synthesis could potentially start from 1-chloro-2-fluorobenzene (B165100). The acylation would be followed by oxidation of the resulting intermediate.

Another viable route is the reaction of a Grignard reagent derived from 1-bromo-4-chloro-3-fluorobenzene with diethyl oxalate (B1200264). This method is often used for the synthesis of α-keto esters. google.com

Key considerations for the industrial-scale synthesis and process optimization of this compound would include:

Raw Material Availability and Cost: The accessibility and price of the starting materials, such as substituted halobenzenes, are critical factors.

Reaction Conditions: Optimization of temperature, pressure, reaction time, and catalyst loading is necessary to maximize yield and minimize byproduct formation.

Solvent Selection and Recovery: The choice of solvent impacts reaction efficiency, product isolation, and environmental footprint. Implementing solvent recovery and recycling systems is a key aspect of green chemistry.

Purification Methods: Developing efficient and scalable purification techniques, such as distillation or crystallization, is essential to achieve the desired product purity.

Safety and Environmental Impact: A thorough assessment of the hazards associated with the reagents and intermediates, as well as the implementation of appropriate safety protocols and waste management strategies, is paramount.

Synthetic Route Key Reagents Potential Advantages Process Optimization Challenges
Friedel-Crafts Acylation1-chloro-2-fluorobenzene, Oxalyl chloride, Lewis acid catalystPotentially fewer stepsControl of regioselectivity, handling of corrosive reagents
Grignard Reaction1-bromo-4-chloro-3-fluorobenzene, Magnesium, Diethyl oxalateGood yields for α-keto ester formationMoisture-sensitive reaction, Grignard reagent preparation

This table outlines plausible industrial synthesis strategies and associated considerations.

Commercial Applications as a Specialty Chemical and Fine Chemical Intermediate

While specific commercial applications for this compound are not widely publicized, its structure strongly suggests its utility as a specialty chemical and a fine chemical intermediate. The presence of both chlorine and fluorine atoms on the aromatic ring, combined with the versatile keto-ester functionality, makes it a valuable building block for the synthesis of high-value downstream products.

As a specialty chemical , it may be produced in relatively small quantities for specific, high-value applications, likely in the research and development phase of new product discovery. Chemical suppliers list it primarily for research purposes. bldpharm.comcymitquimica.comlabscoop.com

As a fine chemical intermediate , its primary commercial value would lie in its role as a starting material or key intermediate in multi-step syntheses. Potential areas of application include:

Pharmaceuticals: The synthesis of active pharmaceutical ingredients (APIs) where the 4-chloro-3-fluorophenyl moiety is a crucial part of the final drug molecule. The incorporation of halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of a drug.

Agrochemicals: The production of new herbicides, insecticides, or fungicides. The structural features of this compound could contribute to the biological activity and environmental persistence of the final agrochemical product.

Materials Science: The synthesis of specialized polymers or other materials where the unique electronic properties conferred by the halogenated aromatic ring are desired.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Asymmetric Transformations Beyond Biocatalysis

The asymmetric reduction of α-keto esters to chiral α-hydroxy esters is a critical transformation, yielding intermediates for many pharmaceuticals. mdpi.com While biocatalysis, using enzymes like ketoreductases and whole-cell systems, has proven highly effective for analogous compounds such as ethyl 4-chloro-3-oxobutanoate, achieving high yields and excellent enantioselectivity, the development of non-biocatalytic methods remains a significant goal. nih.govresearchgate.netnih.govnih.gov These chemical methods could offer advantages in terms of substrate scope, operational simplicity, and avoidance of complex biological systems.

Future research will likely focus on the design and application of chiral transition-metal catalysts for the asymmetric hydrogenation or transfer hydrogenation of Ethyl 4-chloro-3-fluorobenzoylformate. Ruthenium-, rhodium-, and iridium-based complexes with chiral ligands are promising candidates for achieving high enantiomeric excess (e.e.). The challenge lies in developing catalysts that are not only highly selective but also tolerant of the chloro and fluoro substituents on the phenyl ring. Success in this area would provide a valuable alternative to enzymatic reductions and broaden the accessibility of chiral α-hydroxy esters derived from this scaffold. google.com

Table 1: Comparison of Asymmetric Reduction Strategies for α-Keto Esters

Feature Biocatalysis (Current State for Analogues) Chemical Catalysis (Future Direction)
Catalyst Enzymes (e.g., reductases), Whole cells Chiral transition-metal complexes (e.g., Ru, Rh, Ir)
Selectivity Often excellent enantioselectivity (>99% e.e.) researchgate.netnih.gov Can be high, but requires extensive ligand screening and optimization
Conditions Mild, aqueous media, specific pH/temperature nih.gov Broader range of solvents and conditions, potentially higher pressures/temperatures
Advantages High selectivity, green reaction media (water) Broader substrate scope, no cofactor regeneration needed, easier purification

| Challenges | Limited substrate scope, potential product/substrate inhibition mdpi.com | Catalyst cost, sensitivity to impurities, optimization required |

Integration into Sustainable Synthesis Methodologies, Including Flow Chemistry and Green Solvents

The principles of green chemistry are increasingly integral to modern chemical synthesis. nih.govvapourtec.com For this compound, this involves adopting technologies that improve safety, reduce waste, and utilize environmentally benign materials.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling reactive intermediates, and the potential for streamlined multi-step syntheses. researchgate.netrsc.orgrsc.org The synthesis of α-keto esters can involve reactive organometallic reagents or intermediates that benefit from the controlled environment of a flow reactor. mdpi.com Furthermore, subsequent transformations of this compound, such as reduction or alkylation, could be rendered more efficient and scalable using flow-based protocols. rsc.orgacs.org This technology is particularly relevant for industrial-scale production, where safety and process consistency are paramount. rsc.org

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives is a key objective in sustainable chemistry. nih.govmdpi.com Research into the synthesis and derivatization of this compound could explore solvents such as:

Water: Ideal for biocatalytic reactions and some chemical transformations, offering non-toxicity and non-flammability. mdpi.com

Ionic Liquids (ILs): These salts can act as both solvent and catalyst, offering unique solubility properties and the potential for catalyst recycling. Biphasic systems using ILs have been shown to improve productivity in the reduction of similar keto esters. researchgate.net

Deep Eutectic Solvents (DESs): Similar to ionic liquids, DESs are considered green solvent analogs and can be effective media for various organic reactions. mdpi.com

Bio-derived Solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are derived from renewable resources and are often superior replacements for traditional ethers like THF or chlorinated solvents. mdpi.com

The integration of these methodologies promises to make the lifecycle of this compound and its derivatives more economically and environmentally sustainable.

Discovery of Undiscovered Reactivities and Applications for this Alpha-Keto Ester Scaffold

The α-keto ester functional group is a versatile platform for a wide array of chemical transformations. mdpi.com While reactions like reduction and nucleophilic addition are common, the specific electronic nature imparted by the 3-fluoro and 4-chloro substituents on the aromatic ring of this compound opens avenues for novel reactivity.

Future research could explore:

Cross-Coupling Reactions: The chloro substituent on the aromatic ring serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This would allow for the direct elaboration of the aromatic core, connecting it to other molecular fragments to rapidly build complex molecular architectures.

Novel Cyclization Strategies: The dual functionality of the α-keto ester can be exploited in tandem reactions or intramolecular cyclizations to construct novel heterocyclic systems. These heterocyclic scaffolds are frequently found in biologically active molecules.

Photochemical and Electrochemical Transformations: Light- or electricity-driven reactions can unlock unique reactivity pathways that are inaccessible under thermal conditions, aligning with green chemistry principles by reducing the need for chemical reagents. vapourtec.com

The ultimate goal is to leverage this unique scaffold to synthesize novel compounds for applications in pharmaceuticals, agrochemicals, and materials science. The specific halogenation pattern provides a distinct starting point for creating libraries of compounds with potentially new biological activities.

Advanced Structure-Activity Relationship (SAR) Studies for Derived Compounds in Chemical Biology Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how a molecule's structure correlates with its biological activity. nih.gov Derivatives of this compound are ideal candidates for systematic SAR exploration.

A focused research program would involve synthesizing a library of analogs by systematically modifying different parts of the molecule:

The Ester Group: Varying the ethyl ester to other alkyl or aryl esters to probe the impact of size and electronics on biological interactions.

The Keto Group: Transforming the ketone into various functional groups (e.g., hydroxyl, amine, hydrazone) to explore different hydrogen bonding patterns and conformational effects.

The Aromatic Ring: Using the chloro group as a point for diversification via cross-coupling to introduce a wide range of substituents.

These libraries of compounds would then be screened against biological targets. The data generated would allow for the construction of detailed SAR models. nih.govresearchgate.netmdpi.com The distinct electronic properties of the fluorine and chlorine atoms provide sensitive probes for understanding interactions with biological macromolecules, helping to delineate the specific features required for potency and selectivity. Such studies are crucial for optimizing lead compounds and developing novel therapeutic agents or chemical probes.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing Ethyl 4-chloro-3-fluorobenzoylformate in synthetic mixtures?

  • Methodological Answer : Combine ¹H/¹³C NMR to identify ester carbonyl signals (~170–175 ppm) and aromatic protons (δ 7.2–8.1 ppm for Cl/F-substituted benzene). High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]+ at m/z 231.03 (C10H8ClFO3). IR spectroscopy can validate carbonyl stretching (~1740 cm⁻¹). Cross-reference with computational DFT simulations for electronic structure validation .

Q. What storage conditions minimize hydrolysis of this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (N2 or Ar) at –20°C in amber glass vials to prevent UV-induced degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis products (e.g., free benzoylformic acid). Use molecular sieves (3Å) in storage containers to control moisture .

Q. How can the purity of this compound be assessed post-synthesis?

  • Methodological Answer : Perform reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against a certified reference standard. Validate purity (>98%) via elemental analysis (C, H, Cl, F) and differential scanning calorimetry (DSC) to check for melting point consistency (literature range: 85–88°C) .

Advanced Research Questions

Q. How do chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer : Use Hammett substituent constants (σCl = +0.23, σF = +0.43) to predict electron-withdrawing effects on the carbonyl group. Conduct kinetic studies with primary amines (e.g., benzylamine) in THF at varying temperatures. Monitor reaction progress via <sup>19</sup>F NMR to track fluorine’s electronic impact on transition-state stabilization .

Q. What strategies resolve contradictions in crystallographic data for halogenated benzoylformate derivatives?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) at 100 K and 298 K to assess thermal motion artifacts. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, halogen bonding). Cross-validate with solid-state <sup>13</sup>C NMR and periodic DFT calculations to reconcile bond-length discrepancies (e.g., C=O variations ±0.02 Å) .

Q. How can computational modeling optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate activation energies for esterification pathways. Simulate solvent effects (e.g., DMF vs. toluene) using the SMD continuum model. Validate predictions via experimental screening with catalysts (e.g., DMAP) and microwave-assisted synthesis to reduce reaction times .

Q. What bioactivity assay designs are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) using fluorescence-based protocols. Structure-activity relationship (SAR) studies should compare Cl/F positional isomers. Include cytotoxicity screening (MTT assay on HEK-293 cells) to differentiate bioactivity from non-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.